Bis(diethylamino)-tert-butoxyphosphine
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Overview
Description
Bis(diethylamino)-tert-butoxyphosphine is an organophosphorus compound that features a phosphorus atom bonded to two diethylamino groups and one tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-tert-butoxyphosphine typically involves the reaction of diethylamine with tert-butyl alcohol and a phosphorus trihalide, such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2(C2H5)2NH+(CH3)3COH→(C2H5)2N−P((CH3)3CO)−N(C2H5)2+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Bis(diethylamino)-tert-butoxyphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diethylamino or tert-butoxy groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used for coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry
In chemistry, Bis(diethylamino)-tert-butoxyphosphine is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes, such as cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of bioactive compounds.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique reactivity allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which Bis(diethylamino)-tert-butoxyphosphine exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with metal atoms and facilitating various chemical transformations. The diethylamino and tert-butoxy groups influence the electronic and steric properties of the compound, affecting its reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: An organosilicon compound with similar coordination properties.
Bis(diethylamino)silane: Another compound with diethylamino groups, used in similar applications.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Uniqueness
Bis(diethylamino)-tert-butoxyphosphine is unique due to the presence of both diethylamino and tert-butoxy groups, which provide a distinct combination of electronic and steric effects. This makes it a versatile ligand in coordination chemistry and a valuable reagent in organic synthesis.
Properties
IUPAC Name |
N-[diethylamino-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N2OP/c1-8-13(9-2)16(14(10-3)11-4)15-12(5,6)7/h8-11H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBZBDJLDICQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402526 |
Source
|
Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118818-64-7 |
Source
|
Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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